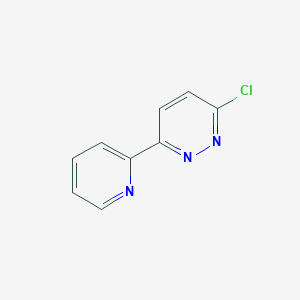
3-Chloro-6-pyridin-2-yl-pyridazine
概要
説明
3-Chloro-6-pyridin-2-yl-pyridazine is a chemical compound with the CAS Number: 78784-70-0 . It has a molecular weight of 191.62 and its IUPAC name is 3-chloro-6-(2-pyridinyl)pyridazine . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-pyridin-2-yl-pyridazine is 1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-6-pyridin-2-yl-pyridazine is a powder with a melting point of 125-126 degrees Celsius .科学的研究の応用
Anti-Fibrosis Pharmacology
3-Chloro-6-pyridin-2-yl-pyridazine: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Fungicidal Activity in Agriculture
Derivatives containing the 3-Chloro-6-pyridin-2-yl-pyridazine moiety have been designed and synthesized with significant fungicidal activity. One such compound, identified as T33, demonstrated superior control effects on corn rust compared to the commercial fungicide tebuconazole .
Anti-Tubercular Agents
Molecular docking studies have been conducted on 3-Chloro-6-pyridin-2-yl-pyridazine derivatives to evaluate their potential as anti-tubercular agents. These studies are crucial for designing compounds with specific target interactions to combat tuberculosis .
Medicinal Chemistry
The 3-Chloro-6-pyridin-2-yl-pyridazine structure is used in medicinal chemistry as a building block for creating compounds with a wide range of pharmacological activities. It serves as a core structure in the design of drugs with diverse therapeutic potentials .
Biochemical Research
In biochemical research, 3-Chloro-6-pyridin-2-yl-pyridazine is utilized for its properties as a reagent or intermediate in the synthesis of more complex molecules. Its role in various biochemical pathways is under investigation to understand its broader applications .
Industrial Applications
While specific industrial uses of 3-Chloro-6-pyridin-2-yl-pyridazine are not extensively documented, compounds like these are often used in chemical synthesis and material science for developing new materials and products .
Safety and Hazards
The safety information for 3-Chloro-6-pyridin-2-yl-pyridazine includes hazard statements H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The search results include a paper on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . This paper discusses the use of pyrazinamide, an important first-line drug used in shortening TB therapy, and the design and synthesis of novel derivatives for anti-tubercular activity .
特性
IUPAC Name |
3-chloro-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFHCPNKSNMCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(pyridin-2-yl)pyridazine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
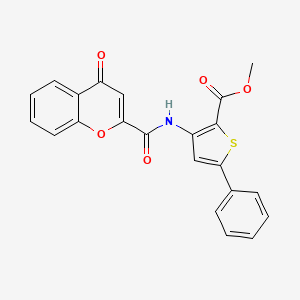
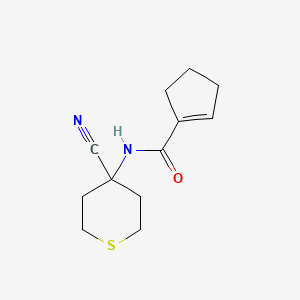

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)


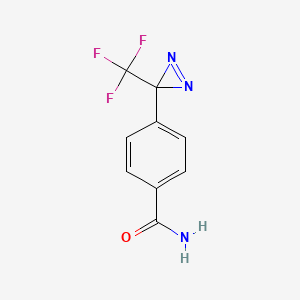

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
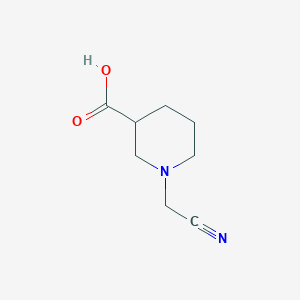
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)